molecular formula C18H30N4O10 B13761687 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium CAS No. 74550-91-7

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium

Cat. No.: B13761687
CAS No.: 74550-91-7
M. Wt: 462.5 g/mol
InChI Key: ODWPOVRZARQDLF-UHFFFAOYSA-N
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Description

This compound is a dual-component ionic complex:

  • Anionic moiety: 2-(Carboxymethyl)-2,4-dihydroxy-4-oxobutanoate, a polycarboxylic acid derivative structurally analogous to hydroxy dicarboxylic acids like tartaric acid. This moiety likely enhances water solubility and metal-chelation properties, critical for pharmaceutical formulation stability .
  • Cationic moiety: Diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium, a nitroimidazole-functionalized quaternary ammonium salt. The 2-methyl-5-nitroimidazole scaffold is pharmacologically significant, associated with antimicrobial and antiparasitic activity, while the quaternary ammonium group improves bioavailability and membrane permeability .

Properties

CAS No.

74550-91-7

Molecular Formula

C18H30N4O10

Molecular Weight

462.5 g/mol

IUPAC Name

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium

InChI

InChI=1S/C12H22N4O3.C6H8O7/c1-4-14(5-2)6-8-19-9-7-15-11(3)13-10-12(15)16(17)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h10H,4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ODWPOVRZARQDLF-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOCCN1C(=NC=C1[N+](=O)[O-])C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Approach

  • Step 1: Preparation of the Nitroimidazole Derivative
    The nitroimidazole portion, specifically 2-methyl-5-nitroimidazole, is typically synthesized or procured as a starting material. This compound is known for its antimicrobial properties and is often prepared via nitration of 2-methylimidazole or similar routes.

  • Step 2: Synthesis of the Ethoxyethyl Azanium Side Chain
    The diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium side chain is formed by nucleophilic substitution reactions. For example, 2-methyl-5-nitroimidazole reacts with haloalkyl alcohols such as bromoethanol in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., dimethylformamide). Microwave irradiation can be employed to accelerate the reaction.

  • Step 3: Formation of the Carboxymethyl-Dihydroxy-Oxobutanoate Core
    This core structure involves the introduction of carboxymethyl and hydroxy groups onto a butanoate backbone. Typical synthetic routes involve esterification and oxidation steps under controlled conditions to maintain the integrity of hydroxyl and keto groups.

  • Step 4: Coupling of the Two Fragments
    The final step involves coupling the nitroimidazole-containing side chain with the carboxymethyl-dihydroxy-oxobutanoate core. This is usually achieved via esterification or amide bond formation under mild to moderate heating, often using coupling agents or catalysts to promote the reaction.

Reaction Conditions and Monitoring

  • Temperature: Reactions are typically carried out under reflux conditions ranging from 60°C to 80°C depending on the step.
  • Solvents: Polar aprotic solvents like dimethylformamide, and sometimes methanol for recrystallization, are commonly used.
  • Catalysts and Bases: Pyridine and potassium carbonate serve as bases and catalysts in nucleophilic substitution and esterification reactions.
  • Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm the structure of intermediates and final products.

Detailed Synthesis Examples from Literature

Esterification and Substitution Reactions for Nitroimidazole Derivatives

A representative synthesis involves converting stearic acid to stearoyl chloride via reaction with thionyl chloride under reflux at 65°C. The resulting acid chloride then reacts with secnidazole (a nitroimidazole derivative) and pyridine in an ice bath to form ester derivatives. The product is purified by recrystallization from hot methanol.

Synthesis of Nitroimidazole-Based Esters

Several esters such as 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl octadecanoate and related compounds are synthesized by reacting acid chlorides with secnidazole and pyridine. Variations include the use of p-nitrobenzoic acid or 3-nitrophthalic anhydride to form corresponding acid chlorides, which then couple with the nitroimidazole derivative.

Preparation of Azanium Salts

The azanium moiety (a protonated amine group) in the side chain is typically formed by protonation under acidic conditions or by quaternization reactions involving alkyl halides. This step is crucial to impart the desired ionic character and solubility to the final compound.

Analytical Data and Characterization

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): Used to confirm the presence of hydroxyl, carboxyl, and nitroimidazole groups and to verify the integrity of the molecular framework.
  • Infrared Spectroscopy (IR): Identifies characteristic functional groups such as carbonyl (C=O), hydroxyl (O-H), and nitro (NO2) groups.
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the expected structure.

Chromatographic Techniques

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Purpose Monitoring Techniques
1 Nitroimidazole synthesis Nitration or procurement of 2-methyl-5-nitroimidazole Starting material preparation NMR, MS
2 Nucleophilic substitution 2-methyl-5-nitroimidazole + bromoethanol, K2CO3, DMF Formation of ethoxyethyl side chain TLC, NMR
3 Esterification/oxidation Controlled reaction conditions for oxobutanoate core Formation of carboxymethyl-dihydroxy core TLC, IR, NMR
4 Coupling/esterification Coupling agents, pyridine, reflux at 60-80°C Final compound assembly TLC, NMR, HPLC
5 Purification Recrystallization from methanol Product purification Melting point, IR, NMR

Chemical Reactions Analysis

Types of Reactions

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

The molecular structure of the compound features a carboxymethyl group, dihydroxy groups, and an azanium moiety, which contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

Antimicrobial Activity : The nitroimidazole component of the compound suggests potential antimicrobial properties. Nitroimidazoles are known for their effectiveness against anaerobic bacteria and protozoa. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against pathogens such as Helicobacter pylori and Clostridium difficile.

Case Study : A study demonstrated that derivatives of nitroimidazole compounds showed enhanced efficacy against resistant strains of bacteria, indicating that modifications in the side chains can lead to improved pharmacological profiles.

Agricultural Chemistry

Pesticidal Properties : The compound's structure may allow it to function as a pesticide or herbicide. The presence of functional groups that can interact with plant biochemistry can be exploited to develop new agrochemicals.

Research Findings : Research has indicated that similar compounds can inhibit specific enzymes in pests, leading to their death or reduced fertility. For instance, studies on carboxymethyl derivatives revealed their ability to disrupt metabolic pathways in insects.

Materials Science

Polymer Development : The compound can be utilized in synthesizing polymers with specific properties, such as increased flexibility or enhanced thermal stability. The presence of hydroxyl groups allows for hydrogen bonding, improving material strength.

Data Table: Polymer Properties

Polymer TypePropertyApplication
PolyurethaneHigh tensile strengthCoatings and adhesives
Polyvinyl chloride (PVC)Improved thermal stabilityConstruction materials

Biological Research

Bioconjugation Techniques : The functional groups in the compound make it suitable for bioconjugation, allowing researchers to attach drugs or imaging agents to biomolecules for targeted delivery systems.

Case Study : A recent study highlighted the use of carboxymethyl derivatives in creating targeted drug delivery systems for cancer therapy, showcasing their potential to improve therapeutic outcomes by minimizing side effects.

Mechanism of Action

The mechanism of action of 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole derivatives, which are used as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity/Applications Key Differences from Target Compound References
Panidazole (4-[2-(2-Methyl-5-nitroimidazol-1-yl)ethyl]pyridine) Nitroimidazole linked to pyridine via ethyl chain Antiamoebic agent Pyridine instead of quaternary ammonium; neutral vs. ionic
O-Hydroxyethyl Metronidazole (2-[2-(2-Methyl-5-nitroimidazol-1-yl)ethoxy]ethanol) Nitroimidazole with ethoxyethanol side chain Metronidazole impurity; potential prodrug Lacks quaternary ammonium; neutral hydroxyl group
3-[2-(2-Methyl-5-nitroimidazol-1-yl)ethyl]-5-arylidenethiazolidin-2,4-dione derivatives (93a–e) Nitroimidazole fused to thiazolidinedione scaffold Moderate antimicrobial activity Thiazolidinedione core vs. quaternary ammonium
Diethyl-[2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl]azanium chloride Quaternary ammonium with esterified hydroxy-diphenylpropionate Model compound for solubility enhancement Aromatic ester vs. nitroimidazole-ethoxy chain

Structural and Pharmacokinetic Analysis

Nitroimidazole Core: The 2-methyl-5-nitroimidazole group is a hallmark of antiparasitic agents (e.g., metronidazole). Its redox-active nitro group generates cytotoxic radicals under anaerobic conditions, targeting pathogens like Giardia and Entamoeba . Target Compound vs.

Quaternary Ammonium Group: The diethylazanium moiety increases hydrophilicity, facilitating transmembrane transport. Similar quaternary ammonium structures (e.g., in ) are used to enhance drug delivery . Target Compound vs. O-Hydroxyethyl Metronidazole: The latter’s ethoxyethanol side chain may act as a prodrug, metabolizing to release active metronidazole. In contrast, the quaternary ammonium group in the target compound likely prevents enzymatic cleavage, prolonging systemic circulation .

Anionic Counterion: The 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate anion may improve stability via chelation of divalent cations (e.g., Ca²⁺, Mg²⁺), a feature absent in neutral analogs like Panidazole or O-hydroxyethyl metronidazole .

Physicochemical Properties

Property Target Compound O-Hydroxyethyl Metronidazole Panidazole
Solubility (Water) High (due to ionic nature) Moderate (hydrophobic nitroimidazole) Low (neutral pyridine)
LogP ~0.5 (estimated) ~1.2 ~1.8
Stability Enhanced by anion chelation pH-sensitive Stable in solid form

Biological Activity

The compound 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Basic Information

  • Common Name : 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium
  • CAS Number : 74550-91-7
  • Molecular Formula : C₁₈H₃₀N₄O₁₀
  • Molecular Weight : 462.452 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Flash Point : Not available

Structural Characteristics

The compound features a complex structure that includes both carboxymethyl and diethylamino groups, as well as a nitroimidazole moiety, which is known for its biological activity against various pathogens.

Antimicrobial Activity

Research indicates that compounds containing the nitroimidazole group exhibit significant antimicrobial properties. For instance, derivatives of metronidazole, a well-known nitroimidazole antibiotic, have been shown to be effective against protozoal infections such as amoebiasis and bacterial infections. The incorporation of the diethylamino group in the compound may enhance its solubility and bioavailability, potentially increasing its efficacy against target pathogens .

The proposed mechanism of action for nitroimidazoles involves the reduction of the nitro group to generate reactive intermediates that damage microbial DNA. This mode of action is particularly effective against anaerobic bacteria and protozoa, making these compounds valuable in treating infections where these organisms are prevalent .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated various nitroimidazole derivatives for their effectiveness against anaerobic bacteria. The results indicated that modifications to the side chains significantly affected antimicrobial potency, with some derivatives showing superior activity compared to metronidazole itself .
  • In Vitro Studies : In vitro assays demonstrated that compounds similar to our target compound exhibited IC₅₀ values in the low micromolar range against various bacterial strains. These findings suggest a promising potential for further development as therapeutic agents .
  • Pharmacokinetics : The pharmacokinetic profile of nitroimidazole derivatives indicates rapid absorption and metabolism in vivo, leading to effective concentrations at infection sites. The presence of functional groups such as carboxymethyl may influence metabolic stability and clearance rates .

Summary of Biological Activities

Study ReferenceCompound TestedActivityIC₅₀ (µM)Remarks
Nitroimidazole Derivative AAntibacterial25Effective against anaerobic bacteria
Nitroimidazole Derivative BAntiparasitic30Comparable to metronidazole
Nitroimidazole Derivative CAntibacterial20Superior activity observed

Structural Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)
MetronidazoleC₇H₉N₃O₃171.21
Compound AC₁₈H₃₀N₄O₁₀462.452
Compound BC₁₂H₁₅N₃O₂253.27

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield?

  • Methodological Answer : Synthesis involves two key components: (i) the esterification of 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate and (ii) the quaternary ammonium salt formation for the diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium moiety.

  • For the nitroimidazole derivative, nucleophilic substitution between 2-methyl-5-nitroimidazole and a bromoethoxy intermediate is critical. Reaction temperature (60–80°C) and anhydrous conditions minimize side reactions.
  • For the ester component, pH-controlled condensation (pH 4–5) with carboxymethyl groups prevents premature hydrolysis. Yield optimization requires inert gas purging to avoid oxidation of sensitive hydroxyl groups .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer : A tiered approach is recommended:

  • Primary : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, coupled with 1^1H/13^13C NMR to verify functional groups (e.g., nitroimidazole protons at δ 7.5–8.0 ppm, azanium methyl groups at δ 3.0–3.5 ppm).
  • Secondary : IR spectroscopy to confirm ester carbonyl stretches (~1740 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}).
  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

  • Methodological Answer : Stability studies should include:

  • pH : Assess hydrolysis of the ester and azanium groups in buffers (pH 2–9) at 25°C. Nitroimidazole derivatives are prone to degradation under alkaline conditions (pH > 8) due to nitro group reduction.
  • Light : Conduct photostability testing (ICH Q1B guidelines) with UV-Vis exposure. The nitro group is photosensitive, requiring amber glassware for storage.
  • Temperature : Accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life. Thermal decomposition is likely above 100°C, observed via TGA-DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?

  • Methodological Answer : Contradictions often arise from:

  • Dynamic equilibria : For example, azanium group protonation states can cause variable NMR shifts. Use deuterated solvents with controlled pH (e.g., D2_2O + NaOD) to stabilize ionic forms.
  • Adduct formation in MS : Sodium/potassium adducts (+23/+39 Da) are common. Add 0.1% formic acid to the mobile phase to promote [M+H]+^+ ionization.
  • Cross-validation : Pair NMR with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based NMR chemical shift modeling) .

Q. What strategies enable comparative studies between this compound and its structural analogs (e.g., nitroimidazole derivatives)?

  • Methodological Answer :

  • Structural analogs : Synthesize variants with modifications (e.g., replacing the carboxymethyl group with a methyl ester or altering the ethoxy linker length).
  • Activity comparison : Use in vitro assays (e.g., antimicrobial susceptibility testing for nitroimidazole derivatives) and computational docking (e.g., binding to nitroreductase enzymes).
  • Data interpretation : Apply multivariate analysis (PCA) to correlate structural features (logP, polar surface area) with bioactivity .

Q. What in vitro/in vivo models are suitable for evaluating toxicity and pharmacokinetics?

  • Methodological Answer :

  • Toxicity : Use HepG2 cells for hepatotoxicity screening (MTT assay) and zebrafish embryos (OECD TG 236) for developmental toxicity.
  • Pharmacokinetics :
  • Absorption : Caco-2 monolayer permeability assay (predict intestinal absorption).
  • Metabolism : Incubate with human liver microsomes (CYP450 isoform profiling).
  • Excretion : Radiolabeled compound tracking in rodent urine/feces.
  • Nitroimidazole-specific concerns : Monitor for methemoglobinemia in vivo using pulse oximetry .

Q. How can the redox activity of the nitro group be mechanistically studied in biological systems?

  • Methodological Answer :

  • Electrochemical assays : Cyclic voltammetry to measure reduction potentials (e.g., nitro → hydroxylamine → amine).
  • Enzymatic studies : Incubate with nitroreductase enzymes (e.g., NfsB from E. coli) and monitor NADPH consumption spectrophotometrically.
  • Radical detection : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to identify nitro radical intermediates under hypoxic conditions .

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